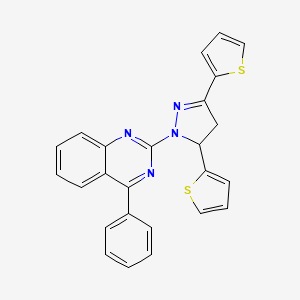

2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a complex organic compound that features a quinazoline core substituted with a phenyl group and a pyrazole ring, which is further substituted with thiophene groups

Méthodes De Préparation

The synthesis of 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, which in this case would be a thiophene-substituted diketone.

Quinazoline Core Formation: The quinazoline core can be synthesized through the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.

Coupling Reactions: The final step involves coupling the pyrazole ring with the quinazoline core, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions such as microwave-assisted synthesis or continuous flow chemistry.

Analyse Des Réactions Chimiques

2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the pyrazole ring or the quinazoline core.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the thiophene rings, using reagents like halogens or nitro groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The incorporation of thiophene and pyrazole moieties into the quinazoline framework enhances its biological activity. Research has shown that compounds similar to 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that the presence of thiophene rings contributes to increased efficacy against bacteria and fungi. For example, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results .

Anti-inflammatory Effects

Research indicates that similar compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. The compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to facilitate charge transport .

Sensor Development

Due to its electronic characteristics, this compound can be employed in the fabrication of chemical sensors. Its sensitivity to specific gases or biomolecules can be harnessed for environmental monitoring or medical diagnostics .

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt biological pathways in pests. Studies indicate that similar derivatives can act as insecticides or fungicides, providing an alternative to conventional chemical pesticides with potentially lower toxicity profiles .

Plant Growth Regulators

Research is ongoing into the use of this compound as a plant growth regulator. Its application could enhance crop yield and resilience against environmental stressors by modulating plant hormonal pathways .

Case Study 1: Anticancer Mechanisms

A study conducted on a series of quinazoline derivatives demonstrated their ability to inhibit cancer cell growth through apoptosis induction mechanisms. The results indicated that the addition of thiophene and pyrazole groups significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity in normal cells .

Case Study 2: Development of Organic Photovoltaics

In a collaborative research effort, scientists synthesized novel thiophene-based compounds for use in OPVs. The findings highlighted improved efficiency and stability compared to traditional materials, showcasing the potential for commercial applications in renewable energy technologies .

Mécanisme D'action

The mechanism of action of 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved could be related to cell signaling, apoptosis, or metabolic processes.

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline include other quinazoline derivatives, pyrazole derivatives, and thiophene-containing compounds. For example:

Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents targeting epidermal growth factor receptor (EGFR).

Pyrazole Derivatives: Compounds like celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.

Thiophene-Containing Compounds: Compounds like thiophene-2-carboxylic acid, which is used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of these three moieties, providing a unique set of chemical and biological properties that can be leveraged for various applications.

Activité Biologique

The compound 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, with a focus on its pharmacological profiles and therapeutic potentials.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of equimolar amounts of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2,3-dihydro-1H-inden-1-one in boiling ethanol with piperidine as a catalyst. The resulting product is crystallized from dimethylformamide, yielding colorless crystals with an overall yield of approximately 87% .

The molecular structure comprises several distinct ring systems: an indanone moiety, a pyrazolyl group, a phenyl ring, and a thiophenyl group. The asymmetric unit contains two independent molecules with specific twist angles between the planes through the various rings, indicating significant steric interactions within the structure .

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and quinazoline derivatives exhibit notable anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation. For instance, related pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines using assays such as MTT to determine IC50 values (the concentration required to inhibit cell growth by 50%).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep3B (liver cancer) | 0.4 - 1.0 | Induction of apoptosis and G2/M phase arrest |

| H460 (lung cancer) | Not specified | Downregulation of cyclin B1 and CDK1 |

| COLO205 (colorectal cancer) | Not specified | Potentially similar mechanisms as above |

These findings suggest that structural modifications could enhance the anticancer efficacy of this compound .

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives are known for their diverse biological activities including anti-inflammatory, antiviral, and antimicrobial effects. Specifically:

- Antiviral Activity : Pyrazole derivatives have demonstrated activity against various viruses such as HIV and influenza. For example, certain pyrazole compounds have shown significant inhibition of HIV replication in vitro at concentrations ranging from 4 to 20 µg/mL .

- Anti-inflammatory Properties : Pyrazoles are often associated with anti-inflammatory effects due to their ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives for their anticancer activity against multiple human cancer cell lines. The study utilized both in vitro assays and in silico modeling to predict pharmacokinetic properties such as absorption and toxicity profiles. The results indicated that modifications to the pyrazole ring could significantly enhance bioavailability while reducing potential side effects like cardiotoxicity .

Propriétés

IUPAC Name |

2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4S2/c1-2-8-17(9-3-1)24-18-10-4-5-11-19(18)26-25(27-24)29-21(23-13-7-15-31-23)16-20(28-29)22-12-6-14-30-22/h1-15,21H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUHETHOCWJLNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5)C6=CC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.